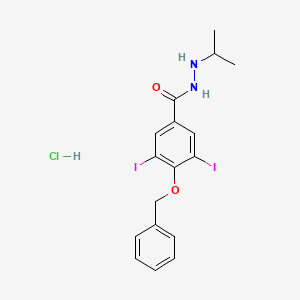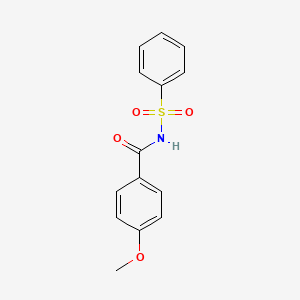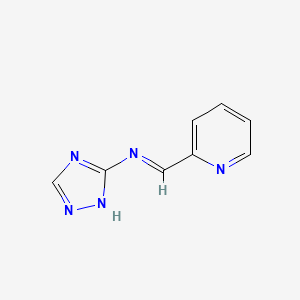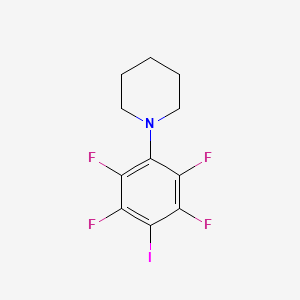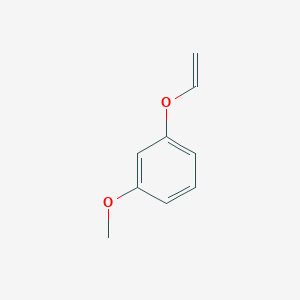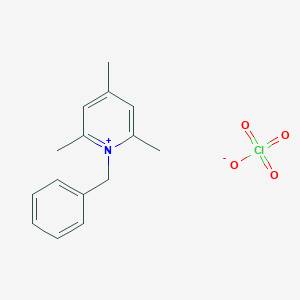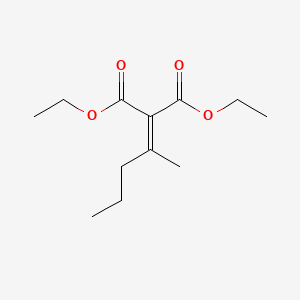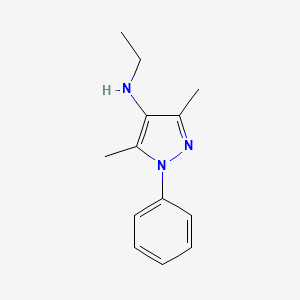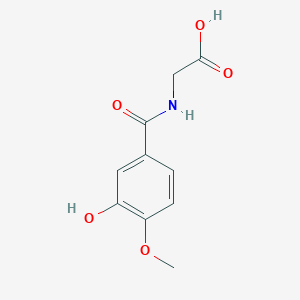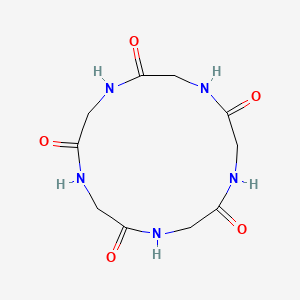
Cyclo(glycylglycylglycylglycylglycyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(glycylglycylglycylglycylglycyl) is a cyclic peptide composed of six glycine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique structural properties. The cyclic nature of Cyclo(glycylglycylglycylglycylglycyl) imparts resistance to enzymatic degradation, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.
Industrial Production Methods
Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反应分析
Types of Reactions
Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.
科学研究应用
Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.
作用机制
The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Cyclo(glycylglycyl): A smaller cyclic peptide with similar stability but different binding properties.
Cyclo(glycylglycylglycyl): Another cyclic peptide with intermediate size and properties.
Cyclo(glycylglycylglycylglycyl): Slightly smaller than Cyclo(glycylglycylglycylglycylglycyl) but shares similar stability and resistance to degradation.
Uniqueness
Cyclo(glycylglycylglycylglycylglycyl) is unique due to its larger ring size, which provides more flexibility and potential binding sites compared to smaller cyclic peptides. This makes it particularly useful in applications requiring high specificity and stability.
属性
CAS 编号 |
23879-47-2 |
|---|---|
分子式 |
C10H15N5O5 |
分子量 |
285.26 g/mol |
IUPAC 名称 |
1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |
InChI 键 |
HARBSVXRNFUELQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)

